

Iotasul Contrast Media: A Technical Guide to Molecular Weight and Osmolality

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Compound of Interest

Compound Name: *Iotasul*

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Introduction

Iotasul is a non-ionic, dimeric, water-soluble iodinated contrast agent developed for radiological imaging.^[1] As a low-osmolar contrast medium (LOCM), its physicochemical properties, particularly molecular weight and osmolality, are critical determinants of its safety and efficacy profile. This technical guide provides an in-depth overview of the molecular weight and osmolality of **Iotasul**, including detailed experimental protocols for their determination and a workflow for quality control.

Core Physicochemical Properties of Iotasul

The fundamental characteristics of **Iotasul** are summarized below. These properties are essential for understanding its behavior in vitro and in vivo.

Property	Value	Reference
Molecular Formula	C ₃₈ H ₅₀ I ₆ N ₆ O ₁₄ S	
Molecular Weight	1608.33 g/mol	
Classification	Non-ionic, dimeric, water-soluble contrast agent	[1]
Available Formulations	Aqueous solutions with iodine concentrations of 275 mg/mL and 300 mg/mL.[1]	[1]

Osmolality of Iotasul Formulations

Iotasul is classified as a low-osmolar contrast medium (LOCM), meaning its osmolality is significantly lower than that of high-osmolar contrast media (HOCM), approaching but still exceeding that of human serum (approximately 290 mOsm/kg H₂O).[2] While specific osmolality values for the 275 mg/mL and 300 mg/mL formulations of **Iotasul** are not publicly available in the reviewed literature, the osmolality of LOCMs typically ranges from 500 to 850 mOsm/kg H₂O.

Formulation (Iodine Concentration)	Osmolality (mOsm/kg H ₂ O)
275 mg/mL	Data not available in public literature. Expected to be in the LOCM range.
300 mg/mL	Data not available in public literature. Expected to be in the LOCM range.

Experimental Protocols

The determination of molecular weight and osmolality are crucial quality control steps in the manufacturing and development of contrast media. The following are detailed methodologies for these key experiments.

Determination of Molecular Weight

For a small molecule like **lotasul**, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard and accurate method for confirming its molecular weight.

Objective: To determine the molecular weight of **lotasul**.

Principle: The sample is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

Apparatus:

- High-Performance Liquid Chromatograph (HPLC)
- Mass Spectrometer (e.g., Quadrupole Time-of-Flight)
- Analytical balance
- Volumetric flasks and pipettes
- Syringes and filters

Reagents:

- **lotasul** reference standard
- **lotasul** sample
- HPLC-grade methanol
- HPLC-grade water
- Formic acid (for mobile phase acidification)

Procedure:

- Standard Preparation: Accurately weigh a small amount of **lotasul** reference standard and dissolve it in a known volume of methanol to create a stock solution. Prepare a series of dilutions from the stock solution.

- Sample Preparation: Prepare the **lotasul** sample in the same manner as the standard.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
 - Flow Rate: 0.5 mL/min
 - Injection Volume: 5 μ L
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Mass Range: 100-2000 m/z
 - Data Acquisition: Full scan mode.
- Analysis: Inject the prepared standard and sample solutions into the HPLC-MS system. The mass spectrometer will detect the molecular ion of **lotasul**, and its mass-to-charge ratio will be used to determine the molecular weight.

Determination of Osmolality

Vapor pressure osmometry or freezing point depression osmometry are the two most common and reliable methods for determining the osmolality of pharmaceutical solutions.

Objective: To measure the osmolality of **lotasul** formulations.

Principle (Freezing Point Depression): The freezing point of a solution is depressed in proportion to the number of solute particles. The osmometer measures this depression to calculate the osmolality.

Apparatus:

- Freezing point depression osmometer

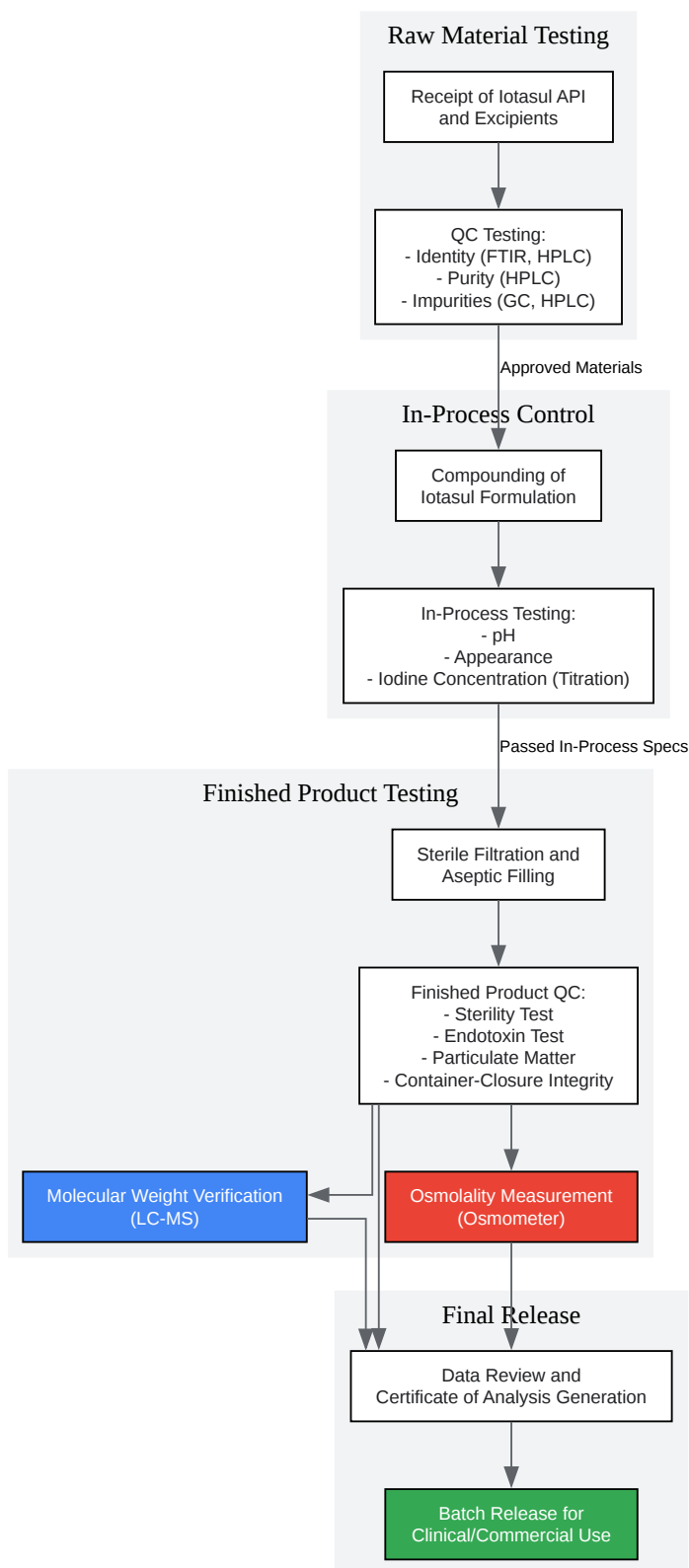
- Calibration standards (e.g., 100, 500, 1000 mOsm/kg H₂O)
- Sample tubes
- Pipettor and tips

Procedure:

- Calibration: Calibrate the osmometer according to the manufacturer's instructions using at least two calibration standards that bracket the expected osmolality of the **lotasul** sample.
- Sample Preparation: Allow the **lotasul** formulation to come to room temperature.
- Measurement:
 - Pipette the required volume of the **lotasul** sample into a sample tube.
 - Place the sample tube into the osmometer's sample holder.
 - Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point is measured and converted to an osmolality value.
- Data Recording: Record the osmolality reading in mOsm/kg H₂O. Perform the measurement in triplicate and calculate the mean and standard deviation.

Quality Control Workflow for **lotasul** Contrast Media

A robust quality control workflow is essential to ensure the safety and efficacy of each batch of **lotasul** contrast media. The following diagram illustrates a typical workflow, incorporating the determination of molecular weight and osmolality.



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Caption: Quality Control Workflow for **Iotasul** Production.

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